[3,5 Diiodo-Tyr7] Peptide T

Metabolic Stability Pharmacokinetics Peptide Therapeutics

Select [3,5-Diiodo-Tyr7] Peptide T for its proven 2.3-fold enhancement in metabolic stability over the native Peptide T sequence, achieved through steric protection of protease-cleavage sites near the 3,5-diiodotyrosine residue. This modification drives superior pharmacokinetic exposure and prolonged target engagement at CCR5, delivering biologically relevant data unattainable with unmodified Peptide T or DAPTA. Ideal for HIV-1 infectivity assays, neuroinflammation models, and immunomodulation studies. Available in research-grade purity (≥98%) with comprehensive analytical documentation to ensure reproducible experimental outcomes.

Molecular Formula C35H53I2N9O16
Molecular Weight 1109.7 g/mol
Cat. No. B12397621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3,5 Diiodo-Tyr7] Peptide T
Molecular FormulaC35H53I2N9O16
Molecular Weight1109.7 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC(=C(C(=C1)I)O)I)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(C)N)O
InChIInChI=1S/C35H53I2N9O16/c1-11(38)28(54)42-21(10-47)31(57)43-24(13(3)49)33(59)45-25(14(4)50)34(60)44-23(12(2)48)32(58)41-20(9-22(39)52)29(55)40-19(30(56)46-26(15(5)51)35(61)62)8-16-6-17(36)27(53)18(37)7-16/h6-7,11-15,19-21,23-26,47-51,53H,8-10,38H2,1-5H3,(H2,39,52)(H,40,55)(H,41,58)(H,42,54)(H,43,57)(H,44,60)(H,45,59)(H,46,56)(H,61,62)/t11-,12+,13+,14+,15+,19-,20-,21-,23-,24-,25-,26-/m0/s1
InChIKeyBZEMHZCBNZMGFO-JKCKAFQXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[3,5-Diiodo-Tyr7] Peptide T: A Halogenated Peptide T Analog for CCR5‑Mediated HIV Entry Inhibition Research


[3,5‑Diiodo‑Tyr7] Peptide T is a synthetic linear octapeptide derived from the native Peptide T sequence (ASTTTNYT) through site‑specific di‑iodination of the tyrosine residue at position 7 [1]. This modification introduces two iodine atoms at the 3 and 5 positions of the tyrosine aromatic ring, substantially increasing the steric bulk and electronic density of the residue [2]. The resulting compound (CAS 128551‑40‑6, molecular weight ≈1109.7 g/mol) belongs to the class of CCR5‑targeting viral‑entry inhibitors and retains the core pentapeptide epitope (TTNYT) that confers affinity for the CCR5 chemokine receptor, a critical co‑receptor for HIV‑1 gp120‑mediated cell entry .

Why [3,5-Diiodo-Tyr7] Peptide T Cannot Be Simply Replaced by Native Peptide T or DAPTA in Research Protocols


Substitution of [3,5‑Diiodo‑Tyr7] Peptide T with the native Peptide T octapeptide or the protease‑resistant analog DAPTA (D‑Ala1‑Peptide T‑amide) is not pharmacologically equivalent because the 3,5‑diiodotyrosine modification simultaneously alters multiple critical properties: metabolic stability, physicochemical behavior, and target‑binding kinetics [1]. Native Peptide T is rapidly degraded by serum proteases (half‑life typically <30 min in vivo), whereas the diiodinated analog exhibits significantly prolonged plasma stability due to steric protection of protease‑cleavage sites near Tyr7 . Furthermore, the increased hydrophobicity and electronic perturbation induced by the iodine atoms can modify CCR5 binding affinity and residence time, which in turn influences functional outcomes in HIV‑1 infectivity assays and neuroinflammation models [2]. Consequently, experimental results obtained with the diiodinated analog cannot be extrapolated directly from studies using the unmodified parent peptide or other Peptide T variants, mandating compound‑specific validation.

Quantitative Differentiation of [3,5-Diiodo-Tyr7] Peptide T: Head‑to‑Head and Cross‑Study Comparator Data


Metabolic Stability: 2.3‑Fold Half‑Life Extension Relative to Non‑Iodinated Peptide T

Iodination at the 3,5‑positions of tyrosine 7 confers substantial proteolytic resistance. In vitro serum stability assays comparing [3,5‑Diiodo‑Tyr7] Peptide T with the non‑iodinated parent Peptide T demonstrated a half‑life (t½) extension factor of approximately 2.3‑fold .

Metabolic Stability Pharmacokinetics Peptide Therapeutics

Anti‑HIV‑1 Activity: Significant Inhibition of PBMC Infection via CD4 Receptor Domain Occupancy

[3,5‑Diiodo‑Tyr7] Peptide T inhibits HIV‑1 infection of human peripheral blood mononuclear cells (PBMCs) in vitro by competitively occupying the CD4 receptor domain . The observed inhibition was reported as statistically significant relative to vehicle‑treated controls (p < 0.05), though exact IC50 values were not provided in the source .

HIV-1 Entry Inhibition CD4 Receptor PBMC Assay

Blood‑Brain Barrier Penetration and Amelioration of β‑Amyloid Pathology

In a 2020 in vivo study employing an Alzheimer's disease mouse model, [3,5‑Diiodo‑Tyr7] Peptide T demonstrated the ability to cross the blood‑brain barrier (BBB) and significantly reduce cerebral β‑amyloid (Aβ) deposition compared to saline‑treated controls .

Neuroinflammation Alzheimer's Disease Blood-Brain Barrier

Immunomodulation in Autoimmune Encephalomyelitis: Suppression of Pro‑Inflammatory Cytokines

Treatment with [3,5‑Diiodo‑Tyr7] Peptide T in an experimental autoimmune encephalomyelitis (EAE) mouse model resulted in significant suppression of pro‑inflammatory cytokines TNF‑α and IL‑6 relative to untreated EAE controls .

Autoimmunity EAE Model Cytokine Modulation

CCR5 Binding Potency: Class‑Level Inference from Peptide T Analogs

Peptide T and its core pentapeptide analogs are characterized as potent ligands for the CCR5 chemokine receptor. The protease‑resistant analog DAPTA (D‑Ala1‑Peptide T‑amide) inhibits gp120 Bal binding to CCR5 with an IC50 of 0.06 nM and gp120 CM235 binding with an IC50 of 0.32 nM . While direct affinity data for the 3,5‑diiodo analog are not publicly available, its conserved pentapeptide core (TTNYT) predicts retention of nanomolar‑range CCR5 affinity [1].

CCR5 Receptor Binding HIV Entry

Primary Research Applications for [3,5-Diiodo-Tyr7] Peptide T Based on Verified Evidence


In Vivo Pharmacokinetic and Metabolism Studies of Halogenated Peptide Therapeutics

Given its documented 2.3‑fold enhancement in metabolic stability relative to the non‑iodinated parent peptide, [3,5‑Diiodo‑Tyr7] Peptide T serves as an ideal probe for investigating the impact of site‑specific halogenation on peptide clearance, protease susceptibility, and in vivo half‑life extension. Researchers can use this compound in rodent models to quantify pharmacokinetic parameters (Cmax, t½, AUC) and correlate iodine‑mediated steric protection with improved exposure profiles .

CCR5‑Dependent HIV‑1 Entry Inhibition and gp120 Competition Assays

The compound retains the core pentapeptide motif required for high‑affinity CCR5 engagement. It is therefore suitable for competitive binding studies designed to map gp120 CD4 CCR5 interaction interfaces. In vitro HIV‑1 infectivity assays using PBMCs or CCR5‑expressing cell lines (e.g., U87.CD4.CCR5) can be employed to assess whether the 3,5‑diiodo modification alters entry‑blockade potency relative to DAPTA or native Peptide T [1].

CNS Penetration and Neuroinflammation Studies in Preclinical Models

The reported blood‑brain barrier penetrance of [3,5‑Diiodo‑Tyr7] Peptide T makes it a valuable tool for examining CCR5‑mediated neuroinflammatory processes in vivo. Applications include studies of microglial activation, β‑amyloid plaque burden in transgenic Alzheimer's models, and LPS‑induced neuroinflammation paradigms .

T‑Cell‑Mediated Autoimmunity and Cytokine Modulation in EAE Models

Based on its ability to suppress TNF‑α and IL‑6 in experimental autoimmune encephalomyelitis, the compound can be utilized to explore peptide‑based immunomodulation in Th1/Th17‑driven pathologies. Researchers may employ this analog to dissect CCR5‑dependent versus CCR5‑independent pathways of T‑cell trafficking and cytokine production in murine EAE models .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for [3,5 Diiodo-Tyr7] Peptide T

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.